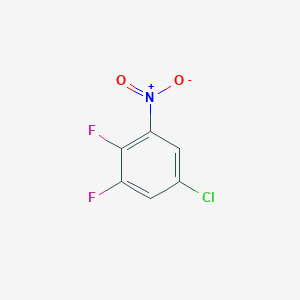
5-Chloro-1,2-difluoro-3-nitrobenzene
Cat. No. B1357387
Key on ui cas rn:
169468-81-9
M. Wt: 193.53 g/mol
InChI Key: GCVQFKJDKCXAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07846959B2
Procedure details


To a solution of 5-chloro-1,2-difluoro-3-nitrobenzene (1.62 g, 8.4 mmol) in acetic acid (30 mL) was added tin(II) dichloride dihydrate (11.4 g, 50.4 mmol). The mixture was stirred for 1.25 h at rt, and then the acetic acid was removed in vacuo. The residue was transferred to a 500-mL Erlenmeyer flask in a minimal amount of ethyl acetate. The resulting suspension was then diluted with approximately 200 mL of ether, and then the flask was placed into an ice bath. To the vigorously stirring mixture was added 50% aqueous sodium hydroxide (10 mL), and a pale yellow solid formed. Celite and sodium sulfate were added to adsorb and dry the precipitate. All the solids were removed by filtration, rinsed with ethyl acetate, and discarded. The filtrate was concentrated, and the residue was purified by flash chromatography (80% hexanes:20% ethyl acetate). The desired 5-chloro-2,3-difluoroaniline was isolated as an orange oil (913 mg, 5.6 mmol, 66% yield). 1H NMR (400 MHz, CDCl3): 6.57-6.52 (m, 2H), 3.91 (br s, 2H); GCMS for C6H4ClF2N: 163 (M+).





Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([F:9])=[C:6]([F:8])[CH:7]=1.O.O.[Sn](Cl)Cl.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[C:4]([CH:3]=1)[NH2:10] |f:1.2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.62 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=C(C1)F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1.25 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetic acid was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting suspension was then diluted with approximately 200 mL of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was placed into an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
To the vigorously stirring mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 50% aqueous sodium hydroxide (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a pale yellow solid formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry the precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
All the solids were removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography (80% hexanes:20% ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
1.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=C(N)C1)F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.6 mmol | |
| AMOUNT: MASS | 913 mg | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
